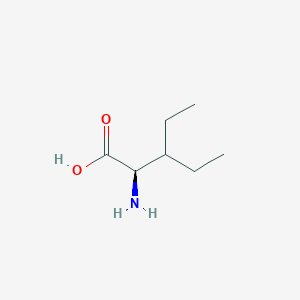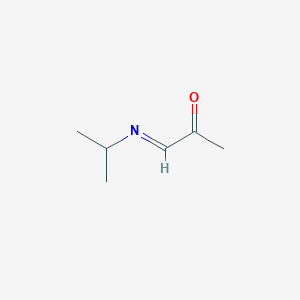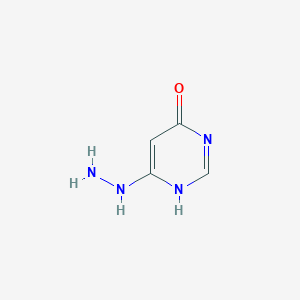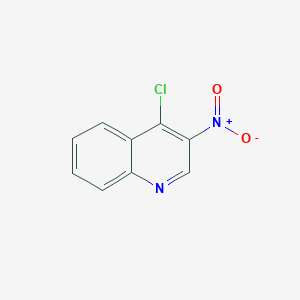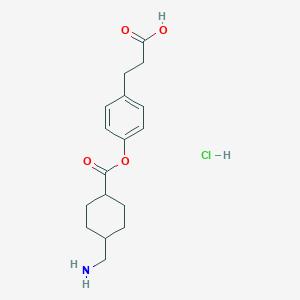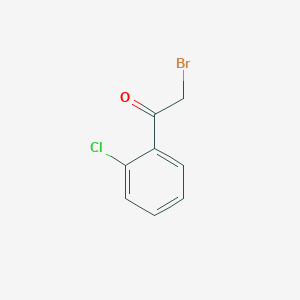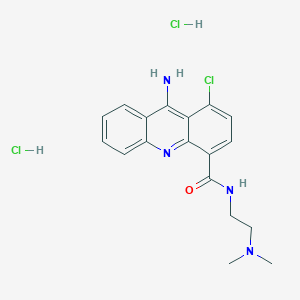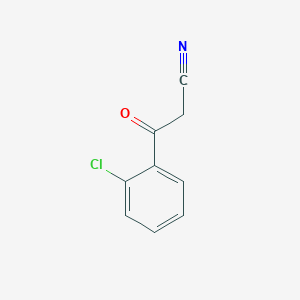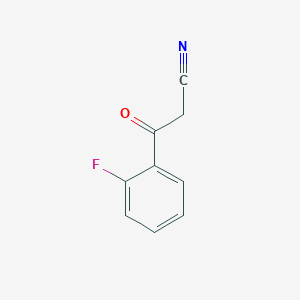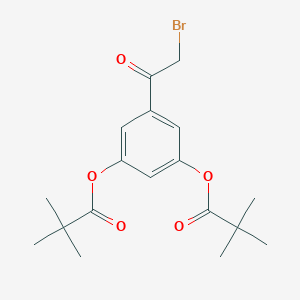
2-Bromo-3',5'-dipivaloxyacetophenone
Overview
Description
2-Bromo-3’,5’-dipivaloxyacetophenone is an organic compound with the molecular formula C18H23BrO5 and a molecular weight of 399.28 g/mol . It is characterized by its needle-like appearance and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and methanol . This compound is primarily used in research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’,5’-dipivaloxyacetophenone typically involves the bromination of 3’,5’-dipivaloxyacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the acetophenone ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-3’,5’-dipivaloxyacetophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could also be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’,5’-dipivaloxyacetophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted acetophenones with various functional groups replacing the bromine atom.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-3’,5’-dipivaloxyacetophenone is primarily used in scientific research, particularly in the field of proteomics . It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. The compound’s ability to selectively react with specific amino acid residues makes it valuable for labeling and tracking proteins in various biological systems. Additionally, it is used in the synthesis of other complex organic molecules, contributing to advancements in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 2-Bromo-3’,5’-dipivaloxyacetophenone involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is a good leaving group, allowing nucleophiles to attack the carbon atom to which the bromine is attached. This results in the formation of new covalent bonds and the substitution of the bromine atom with other functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the carbonyl and ester groups, which stabilize the transition state during the reaction.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Similar in structure but lacks the dipivaloxy groups.
3’,5’-Dipivaloxyacetophenone: Similar but lacks the bromine atom.
2-Chloro-3’,5’-dipivaloxyacetophenone: Similar but contains a chlorine atom instead of bromine.
Uniqueness
2-Bromo-3’,5’-dipivaloxyacetophenone is unique due to the presence of both bromine and dipivaloxy groups. The bromine atom provides a site for nucleophilic substitution reactions, while the dipivaloxy groups enhance the compound’s solubility and stability. This combination of functional groups makes it particularly useful in proteomics research and the synthesis of complex organic molecules.
Properties
IUPAC Name |
[3-(2-bromoacetyl)-5-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrO5/c1-17(2,3)15(21)23-12-7-11(14(20)10-19)8-13(9-12)24-16(22)18(4,5)6/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDMBAYYUBDTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(=O)CBr)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512137 | |
| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52223-86-6 | |
| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)

